An In-Depth Technical Guide to the Molecular Structure and Utility of 3-Methoxy-2-nitropyridine
An In-Depth Technical Guide to the Molecular Structure and Utility of 3-Methoxy-2-nitropyridine
A Note to the Researcher: Initial investigation into the molecular structure of 3-methoxy-5-nitropyridine revealed a significant scarcity of detailed, publicly available experimental data, including synthesis protocols and comprehensive spectroscopic analyses. To provide a valuable and data-rich guide for researchers, scientists, and drug development professionals, this document will instead focus on the closely related, well-characterized, and industrially significant isomer, 3-Methoxy-2-nitropyridine (CAS No: 20265-37-6) . This pivot ensures that the content meets the highest standards of scientific integrity and practical utility.
Introduction: A Versatile Heterocyclic Building Block
3-Methoxy-2-nitropyridine is a substituted aromatic heterocycle of significant interest in medicinal and agricultural chemistry.[1] Its structure, featuring a pyridine core functionalized with both an electron-donating methoxy group and a powerful electron-withdrawing nitro group, imparts a unique reactivity profile that makes it a valuable intermediate in the synthesis of more complex molecules.[2][3] This guide provides a detailed examination of its molecular structure, supported by an analysis of its spectroscopic signatures, a validated synthesis protocol, and an overview of its applications as a pivotal scaffold in modern organic synthesis.
Molecular Structure and Physicochemical Properties
The arrangement of the methoxy and nitro groups on the pyridine ring governs the molecule's electronic properties, reactivity, and three-dimensional shape. The nitro group at the 2-position, adjacent to the ring nitrogen, creates a highly electron-deficient system, which is a key determinant of its chemical behavior.
Caption: Molecular structure of 3-Methoxy-2-nitropyridine.
Table 1: Physicochemical Properties of 3-Methoxy-2-nitropyridine
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 20265-37-6 | [4][5] |
| Molecular Formula | C₆H₆N₂O₃ | [6] |
| Molecular Weight | 154.12 g/mol | [6] |
| Appearance | White to yellow powder/crystal | [1][6] |
| Melting Point | 73-76 °C | [4][5] |
| Boiling Point | 311.8 ± 22.0 °C (Predicted) | [7] |
| Solubility | Sparingly soluble in water | [2] |
| Storage | Inert atmosphere, Room Temperature |[7] |
In-depth Spectroscopic Analysis
The molecular structure of 3-Methoxy-2-nitropyridine can be unequivocally confirmed through a combination of spectroscopic techniques. The following analysis provides an expert interpretation of the expected data, which serves as a benchmark for sample validation.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear fingerprint of the molecule's hydrogen environments. The electron-withdrawing nitro group and the electron-donating methoxy group exert significant influence on the chemical shifts of the aromatic protons.
-
Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.9-4.1 ppm , integrating to 3 hydrogens. The deshielding effect of the adjacent aromatic ring places this signal in a typical region for aryl methyl ethers.[4]
-
Aromatic Protons (H4, H5, H6):
-
H4: This proton is expected to appear as a doublet of doublets around δ 7.2-7.4 ppm . It is coupled to both H5 (a vicinal coupling, J ≈ 7-9 Hz) and H6 (a meta coupling, J ≈ 1-2 Hz).
-
H5: This proton, situated between two other protons, should also be a doublet of doublets, likely in the range of δ 8.1-8.3 ppm . It experiences strong deshielding from the para-nitro group. It will show vicinal coupling to both H4 and H6 (J ≈ 7-9 Hz).
-
H6: This proton, ortho to the strongly withdrawing nitro group, will be the most deshielded aromatic proton, appearing as a doublet of doublets around δ 8.3-8.5 ppm . It will have a vicinal coupling to H5 (J ≈ 4-5 Hz) and a meta coupling to H4 (J ≈ 1-2 Hz).
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. The shifts are highly dependent on the attached functional groups and their position on the pyridine ring.
-
Methoxy Carbon (-OCH₃): A signal is expected in the δ 55-60 ppm range, which is characteristic of a methoxy carbon attached to an aromatic ring.[8]
-
Aromatic Carbons:
-
C2 (bearing -NO₂): This carbon is directly attached to the highly electronegative nitro group and the ring nitrogen, leading to a significantly deshielded signal, likely around δ 150-155 ppm .
-
C3 (bearing -OCH₃): Attached to the electron-donating methoxy group, this carbon will be more shielded than other ring carbons, with an expected chemical shift around δ 120-125 ppm .
-
C4: This carbon is expected to resonate around δ 115-120 ppm .
-
C5: Influenced by the para-nitro group, this carbon will be deshielded, appearing around δ 140-145 ppm .
-
C6: Being ortho to the nitro group, this carbon will be significantly deshielded, with a predicted shift in the range of δ 150-155 ppm .
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which is crucial for structural confirmation.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 154 , corresponding to the molecular weight of C₆H₆N₂O₃.[6]
-
Key Fragmentation Pathways:
-
Loss of NO₂: A significant fragment at m/z = 108 ([M-46]⁺) is anticipated, resulting from the loss of the nitro group (NO₂). This is a common fragmentation for nitroaromatic compounds.
-
Loss of CH₃: Cleavage of the methoxy group can lead to a peak at m/z = 139 ([M-15]⁺).
-
Loss of OCH₃: Loss of the entire methoxy radical would result in a fragment at m/z = 123 ([M-31]⁺).
-
Loss of CO: Subsequent fragmentation of the [M-CH₃]⁺ ion can involve the loss of carbon monoxide, yielding a peak at m/z = 111 .
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
-
N-O Stretching (Nitro Group): Two strong, characteristic absorption bands are expected. The asymmetric stretch typically appears in the 1520-1560 cm⁻¹ region, and the symmetric stretch appears around 1345-1385 cm⁻¹ .
-
C-O Stretching (Aryl Ether): A strong band corresponding to the aryl C-O stretch is expected in the 1230-1270 cm⁻¹ region.
-
Aromatic C=C and C=N Stretching: Multiple bands of variable intensity will be present in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
Aromatic C-H Stretching: A signal just above 3000 cm⁻¹ is expected for the C-H bonds on the aromatic ring.
Synthesis and Reactivity
The primary route for synthesizing 3-methoxy-2-nitropyridine is the regioselective nitration of 3-methoxypyridine. The methoxy group, being an ortho-, para-director, would typically direct incoming electrophiles to the 2, 4, and 6 positions. However, under nitrating conditions, the pyridine nitrogen is protonated, becoming a strong deactivating group. This deactivation, combined with the directing effect of the methoxy group, favors substitution at the 2-position.[2]
Caption: General workflow for the synthesis of 3-Methoxy-2-nitropyridine.
Experimental Protocol: Nitration of 3-Methoxypyridine
This protocol is based on established methods for the nitration of substituted pyridines.[2]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 3-methoxypyridine (1.0 eq.) to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2.0 eq.) while cooling in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of 3-methoxypyridine in sulfuric acid. The internal temperature must be rigorously maintained between 0 and 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate may form.
-
Neutralization and Extraction: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 3-methoxy-2-nitropyridine.
Applications in Drug Discovery and Chemical Synthesis
3-Methoxy-2-nitropyridine is a versatile intermediate primarily because its two functional groups can be selectively manipulated.[1][6]
-
Precursor to Aminopyridines: The most common and critical application is the reduction of the nitro group to an amine, yielding 3-methoxy-2-aminopyridine. This transformation opens up a vast chemical space, as the resulting amino group can undergo a wide range of reactions, including amide bond formation, diazotization, and participation in the construction of new heterocyclic rings. This amino-substituted pyridine is a key scaffold in many biologically active molecules.[3]
-
Building Block for Bioactive Molecules: It serves as a foundational element in the synthesis of pharmaceuticals, particularly kinase inhibitors, and agents for treating inflammatory conditions.[1][6] In the agrochemical industry, it is used in the development of novel pesticides and herbicides.[6]
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups.
Safety and Handling
As with many nitroaromatic compounds, 3-methoxy-2-nitropyridine must be handled with appropriate care.[4][5]
Table 2: GHS Hazard Information and Handling Precautions
| Category | Information | Source(s) |
|---|---|---|
| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |
| Signal Word | Warning | [5] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][5] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, lab coat, dust mask (Type N95). | [5] |
| Handling | Use in a well-ventilated area or fume hood. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. | [9] |
| Storage | Store in a tightly sealed container in a cool, dry place under an inert atmosphere. | [7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |[9] |
Conclusion
3-Methoxy-2-nitropyridine is a cornerstone intermediate for the synthesis of functionalized pyridine derivatives. Its value lies in the predictable reactivity conferred by its methoxy and nitro substituents. A thorough understanding of its molecular structure, confirmed by comprehensive spectroscopic analysis, is paramount for its effective use in multi-step synthesis. This guide provides the foundational knowledge required by researchers and drug development professionals to confidently handle, characterize, and employ this versatile building block in the creation of novel and complex chemical entities.
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